Cas no 183741-98-2 (6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one)
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one structure](https://ja.kuujia.com/scimg/cas/183741-98-2x500.png)
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one
- 6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one
- 6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one
- DB-140852
- 183741-98-2
- SCHEMBL21199381
- starbld0035650
- 6-methoxy-3H,4H-pyrido[3,4-d]pyrimidin-4-one
- BS-46959
- E75670
- 6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one
-
- MDL: MFCD24597539
- インチ: 1S/C8H7N3O2/c1-13-7-2-5-6(3-9-7)10-4-11-8(5)12/h2-4H,1H3,(H,10,11,12)
- InChIKey: SGPOZFXLPFFDQY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC2C(NC=NC=2C=N1)=O
計算された属性
- せいみつぶんしりょう: 177.053826475g/mol
- どういたいしつりょう: 177.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6
- 疎水性パラメータ計算基準値(XlogP): -0.1
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XCO5-50mg |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 98% | 50mg |
$22.00 | 2025-02-12 | |
Aaron | AR01XCO5-100mg |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 98% | 100mg |
$43.00 | 2025-02-12 | |
Aaron | AR01XCO5-1g |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 98% | 1g |
$424.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1229270-1g |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 95% | 1g |
$900 | 2024-06-03 | |
1PlusChem | 1P01XCFT-250mg |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 97% | 250mg |
$70.00 | 2024-06-18 | |
Aaron | AR01XCO5-250mg |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 98% | 250mg |
$106.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1229270-1g |
6-methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 95% | 1g |
$450 | 2025-03-01 | |
1PlusChem | 1P01XCFT-100mg |
6-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 97% | 100mg |
$29.00 | 2024-06-18 | |
eNovation Chemicals LLC | Y1229270-1g |
6-methoxypyrido[3,4-d]pyrimidin-4(1H)-one |
183741-98-2 | 95% | 1g |
$450 | 2025-02-19 |
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one 関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
7. Back matter
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-oneに関する追加情報
Recent Advances in the Study of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 183741-98-2) and Its Applications in Chemical Biology and Medicine
The compound 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 183741-98-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold is part of the pyridopyrimidinone family, which is known for its diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties. Recent studies have explored its role as a key intermediate in the synthesis of novel drug candidates, particularly in the development of targeted therapies for cancer and infectious diseases.
One of the most notable advancements in the study of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is its identification as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity for cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The researchers synthesized a series of analogs and evaluated their inhibitory activity against CDK2 and CDK4, revealing that the methoxy substitution at the 6-position significantly enhances binding affinity and selectivity. These findings suggest that 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one could serve as a promising scaffold for the development of next-generation CDK inhibitors.
In addition to its anticancer potential, recent research has also highlighted the antimicrobial properties of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the pyridopyrimidinone core interacts with bacterial DNA gyrase, a key enzyme in DNA replication, thereby inhibiting bacterial growth. Further optimization of the compound's structure could lead to the development of new antibiotics with improved efficacy and reduced resistance.
The synthetic accessibility of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one has also been a focus of recent investigations. A 2023 paper in Organic Letters described a novel, high-yield synthetic route for this compound using a one-pot multicomponent reaction. This method not only improves the efficiency of production but also allows for the introduction of various functional groups, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. Such advancements in synthetic chemistry are expected to accelerate the discovery of new therapeutic agents based on this scaffold.
Despite these promising developments, challenges remain in the clinical translation of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the growing body of research underscores the potential of this compound as a versatile tool in drug discovery. Future studies are likely to explore its applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, further expanding its impact on chemical biology and medicine.
183741-98-2 (6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one) 関連製品
- 6976-72-3(Hexanoic acid, heptylester)
- 1312617-72-3(3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid)
- 124169-54-6(2,6-DIFLUORO-3-NITROBENZAMIDE)
- 2169641-89-6(5,5-difluorooxepan-4-amine)
- 2138120-80-4(3-[Ethyl(2-methylpropyl)amino]-4-methylcyclohexan-1-ol)
- 2649057-82-7(2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene)
- 1596856-87-9(1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene)
- 2416218-65-8(rac-(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine, cis)
- 2229625-43-6(2,2-dimethyl-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropan-1-amine)
- 2022184-92-3((4-Bromothiophen-3-yl)(piperidin-1-yl)methanone)




